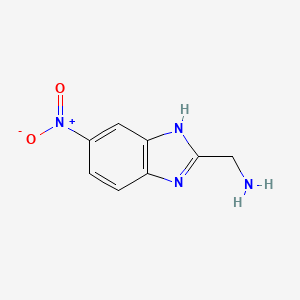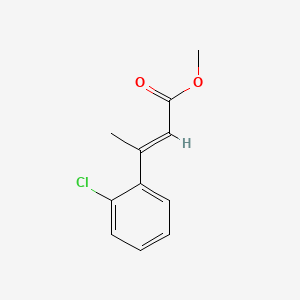
2-Butoxyethanol-1,1,2,2-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butoxyethanol-1,1,2,2-d4 is a deuterated form of 2-Butoxyethanol, an organic compound with the chemical formula CH3CH2CH2CH2OCD2CD2OH. This compound is a butyl ether of ethylene glycol and is characterized by the presence of deuterium atoms, which replace the hydrogen atoms at specific positions. The deuterated form is often used in scientific research due to its unique properties, such as its stability and ability to be traced in various reactions and processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Butoxyethanol-1,1,2,2-d4 can be synthesized through the ethoxylation reaction of butanol and deuterated ethylene oxide in the presence of a catalyst. The reaction can be represented as follows:
C2D4O+C4H9OH→C4H9OCD2CD2OH
Alternatively, it can be produced by the etherification of butanol with deuterated 2-chloroethanol under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale ethoxylation processes using specialized equipment to ensure the purity and yield of the deuterated compound. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve the desired product with high efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butoxyethanol-1,1,2,2-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butoxyacetic acid.
Reduction: Reduction reactions can convert it back to its corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the butoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles are employed under basic conditions.
Major Products
Oxidation: Butoxyacetic acid.
Reduction: Butanol.
Substitution: Various substituted butoxyethanol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Butoxyethanol-1,1,2,2-d4 is widely used in scientific research due to its deuterated nature, which allows for precise tracking and analysis in various studies. Some applications include:
Chemistry: Used as a solvent and reagent in organic synthesis and reaction mechanism studies.
Biology: Employed in metabolic studies to trace the pathways and interactions of glycol ethers in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of glycol ethers in the body.
Industry: Applied in the development of deuterated solvents and reagents for specialized industrial processes.
Wirkmechanismus
The mechanism of action of 2-Butoxyethanol-1,1,2,2-d4 involves its metabolism to butoxyacetic acid, which is responsible for its biological effects. The compound undergoes enzymatic oxidation in the liver, leading to the formation of butoxyacetic acid. This metabolite can cause hemolysis by increasing the influx of calcium and sodium ions into erythrocytes, leading to cell swelling and lysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxyethanol: A glycol ether with a methoxy group instead of a butoxy group.
2-Ethoxyethanol: A glycol ether with an ethoxy group.
Ethylene Glycol: The parent compound of glycol ethers.
Uniqueness
2-Butoxyethanol-1,1,2,2-d4 is unique due to its deuterated nature, which provides enhanced stability and traceability in scientific studies. This makes it particularly valuable in research applications where precise tracking of the compound is required.
Eigenschaften
IUPAC Name |
2-butoxy-1,1,2,2-tetradeuterioethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-2-3-5-8-6-4-7/h7H,2-6H2,1H3/i4D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAOYUHQDCAZBD-WVTKESLNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219803-96-9 |
Source


|
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219803-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tricyclo[3.2.1.0~2,7~]octane-2-carboxylic acid](/img/structure/B571585.png)
![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-](/img/structure/B571586.png)
![4,4''-Bis(2-ethylhexyl)-3',4',5',6'-tetrakis[4-(2-ethylhexyl)phenyl]-1,1':2',1''-terphenyl](/img/new.no-structure.jpg)




![Acetamide, N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B571599.png)





